1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carbohydrazide can be compared with other similar compounds, such as:
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carbohydrazide group.
1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperidine-4-thiohydrazide: This compound contains a thiohydrazide group, which can lead to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-10-9-11(2)13(4)15(12(10)3)23(21,22)19-7-5-14(6-8-19)16(20)18-17/h9,14H,5-8,17H2,1-4H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEHWCRLGCXUJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NN)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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